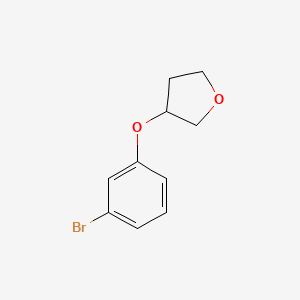

3-(3-Bromophenoxy)tetrahydrofuran

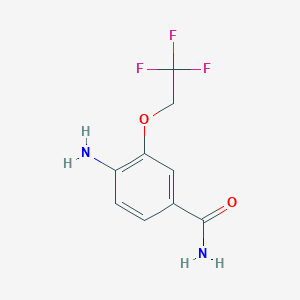

説明

“3-(3-Bromophenoxy)tetrahydrofuran” is a chemical compound. Its exact properties and uses are not well-documented in the sources available to me .

Molecular Structure Analysis

While specific structural details for “this compound” are not available, related compounds like 3-bromo-2-Hydroxypyridine have been studied using methods like Density Functional Theory (DFT) and Hartree-Fock (HF) for molecular structure optimization .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not detailed in the available sources .科学的研究の応用

Multienzymatic Synthesis of Tetrahydrofuran Precursors

3-(3-Bromophenoxy)tetrahydrofuran is instrumental in the multienzymatic synthesis of 2-methyl-3-substituted tetrahydrofurans, which are key precursors for several biologically active products such as drugs, flavors, and agrochemicals. A study detailed a stereocontrolled methodology utilizing a two-step multienzymatic cascade process, leading to the synthesis of enantiopure tetrahydrofuran precursors. This process showcases the compound's utility in creating valuable synthons for further chemical transformations (Brenna et al., 2017).

Antioxidant and Enzyme Inhibition

Research into novel antioxidant bromophenols synthesized from benzoic acids and methoxylated bromophenols, including derivatives of this compound, has shown significant bioanalytical antioxidant activity. These compounds demonstrate powerful antioxidant activities comparable or superior to standard antioxidants, such as α-tocopherol and trolox. Additionally, these bromophenols have been evaluated for their inhibitory actions against metabolic enzymes like acetylcholinesterase and carbonic anhydrase, showing potential therapeutic applications (Öztaşkın et al., 2017).

Formation of Polybrominated Dibenzo-p-dioxins/Furans (PBDD/Fs)

The compound also plays a role in studies exploring the formation mechanisms of environmentally hazardous polybrominated dibenzo-p-dioxins and furans (PBDD/Fs) from bromophenol precursors. Research has provided insights into the thermodynamic and kinetic pathways that lead to the formation of PBDD/Fs, improving our understanding of environmental pollution and aiding in the development of mitigation strategies (Chang et al., 2020).

Bioactive Compound Synthesis

The synthesis of bioactive compounds, such as 2-(alkoxy carbonyl alkyl)-6-bromo-3,4-dihydro-3-(α-methyl benzyl)-2-oxo-3-benzo-[e][2H-1,3,2-oxazaphosphinine] derivatives, demonstrates the utility of this compound in producing molecules with significant antibacterial and antifungal activity. This research highlights the compound's role in the development of new pharmaceutical agents (Srinivasulu et al., 2009).

Environmental Studies

Studies on the oxidation of bromophenols, including this compound, by advanced oxidation processes (AOPs) like UV/persulfate have provided valuable insights into the removal of these compounds from water, addressing environmental contamination concerns. This research is crucial for understanding the degradation pathways and formation of by-products, such as bromate, during water treatment processes (Luo et al., 2019).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-(3-bromophenoxy)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c11-8-2-1-3-9(6-8)13-10-4-5-12-7-10/h1-3,6,10H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKRJSQHOMMGCON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1OC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

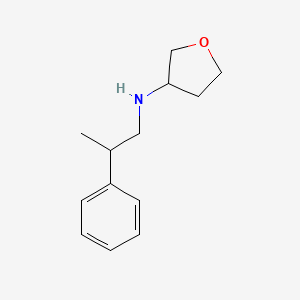

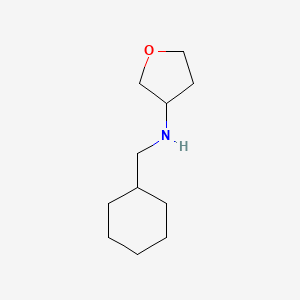

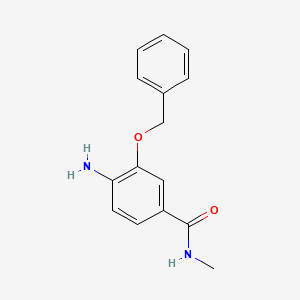

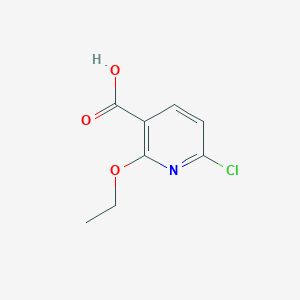

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

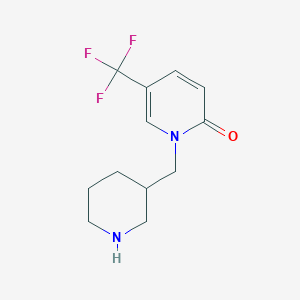

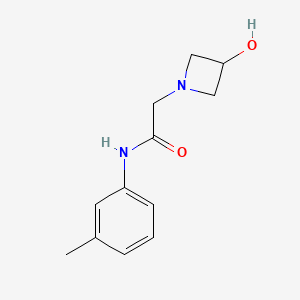

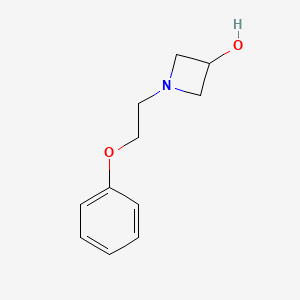

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1468886.png)

![1-[(Naphthalen-1-yl)methyl]azetidin-3-ol](/img/structure/B1468890.png)

![1-[(4-Ethoxyphenyl)methyl]azetidin-3-ol](/img/structure/B1468893.png)

![(3-{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1468896.png)

![1-[(2E)-3-phenylprop-2-en-1-yl]azetidin-3-ol](/img/structure/B1468898.png)